
4-Nitrobenzenesulfonyl fluoride
Overview
Description
4-Nitrobenzenesulfonyl fluoride (C₆H₄FNO₄S, CAS 349-96-2) is an organosulfur compound characterized by a sulfonyl fluoride group (-SO₂F) and a nitro (-NO₂) substituent on the benzene ring. It is a crystalline solid with a melting point of 76–80 °C, a boiling point of 305.1 °C, and a density of 1.554 g/cm³ . Its molecular weight is 205.16 g/mol, and it is soluble in polar organic solvents such as acetonitrile and dichloromethane.
This compound is widely used in biochemical applications, particularly for selective modification of tyrosine residues in proteins due to its electrophilic sulfonyl fluoride group . It also participates in sulfur-fluoride exchange (SuFEx) reactions, a click chemistry approach, to synthesize sulfonamides and sulfonate esters .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzenesulfonyl fluoride is typically synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with potassium fluoride in an organic solvent. The reaction is carried out under controlled conditions, followed by filtration, concentration, extraction, washing, and drying to obtain the pure solid compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, is used for the reduction of the nitro group.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Aminobenzenesulfonyl Fluoride: Formed through the reduction of the nitro group.
Scientific Research Applications
Organic Synthesis
NBSF serves as a versatile reagent in organic chemistry, particularly in the formation of sulfonamide compounds. Its ability to react with amines to produce sulfonamides is widely utilized in synthesizing pharmaceuticals and agrochemicals .
Biochemical Modifications
In biochemistry, NBSF is employed for modifying biomolecules such as proteins and nucleic acids. This modification is often achieved through "click chemistry," which facilitates the assembly of -SO- linked small molecules . The sulfonyl fluoride moiety acts as a covalent warhead that can selectively bind to nucleophilic sites in proteins, enabling the study of enzyme functions and interactions .
Medicinal Chemistry
NBSF has been investigated for its potential use in drug development. It has demonstrated antibacterial properties against resistant strains of bacteria, such as Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant efficacy. The compound's reactivity allows it to serve as a biochemical probe, aiding in the identification of drug targets and mechanisms of action.
Antibacterial Properties
Recent studies have confirmed the antibacterial activity of NBSF against various bacterial strains. The following table summarizes its effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli KAN-RES | 2.74 |
E. coli AMP-RES | 5.45 |
E. coli SFGH 207 | 42 |
E. coli ATCC 25922 | 1.32 |
NBSF acts through mechanisms such as covalent modification of essential amino acids in bacterial proteins and activation via nitroreductase pathways, leading to cellular damage .
Case Study 1: Efficacy Against Drug-Resistant Strains
A study on clinical isolates of E. coli revealed that NBSF retained antibacterial activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing strains, highlighting its potential as a therapeutic agent against multidrug-resistant bacteria.
Case Study 2: Mechanistic Insights from RB-TnSeq
Research utilizing random barcode transposon-site sequencing (RB-TnSeq) identified that the inactivation of nitroreductase A provides protection against NBSF treatment, suggesting this enzyme's critical role in activating the compound's antibacterial properties.
Mechanism of Action
The mechanism of action of 4-nitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in click chemistry to link small molecules with proteins or nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrobenzenesulfonyl Chloride (CAS 98-74-8)
Chemical Properties :
- Molecular formula: C₆H₄ClNO₄S
- Molecular weight: 221.62 g/mol
- Melting point: 75.5–78.5 °C
- Reactivity: Hydrolyzes in water to release HCl and forms sulfonamides via nucleophilic substitution with amines .
Comparison with Fluoride Analog :
- The chloride is more reactive in nucleophilic substitutions due to the weaker S–Cl bond compared to S–F .
- The fluoride’s stability under aqueous conditions makes it preferable for biochemical modifications, whereas the chloride requires anhydrous handling .
3-Nitrobenzenesulfonyl Fluoride (CAS 349-78-0)
Chemical Properties :
- Molecular formula: C₆H₄FNO₄S
- Molecular weight: 205.16 g/mol
- Melting point: Not reported in evidence.
Comparison with 4-Nitrobenzenesulfonyl Fluoride :
- The meta-nitro substituent may reduce electrophilicity at the sulfonyl group, leading to slower reaction kinetics in protein modifications .
- No evidence of tyrosine-specific reactivity, unlike the para-nitro derivative .
Methanesulfonyl Chloride (CAS 124-63-0)
Chemical Properties :
- Simpler aliphatic structure (CH₃SO₂Cl).
- Lower molecular weight (114.55 g/mol) and higher volatility.
Comparison :
- Lacks aromatic stabilization, making it less stable than this compound .
- Not suitable for tyrosine modification due to lower selectivity .
Data Table: Key Properties of Sulfonyl Derivatives
Biological Activity
4-Nitrobenzenesulfonyl fluoride (NBSF) is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article provides a comprehensive overview of the biological activity of NBSF, including its antibacterial properties, mechanisms of action, and implications in drug discovery.
This compound is characterized by its sulfonyl fluoride functional group, which is known for its reactivity towards nucleophiles, particularly in enzyme inhibition. The structure of NBSF can be represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 195.16 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of NBSF against various strains of bacteria, particularly Escherichia coli. The compound exhibits significant potency, with minimum inhibitory concentration (MIC) values indicating effectiveness against both resistant and non-resistant strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli KAN-RES | 2.74 |
E. coli AMP-RES | 5.45 |
E. coli SFGH 207 | 42 |
E. coli ATCC 25922 | 1.32 |
The data suggests that NBSF is particularly effective against antibiotic-resistant strains, making it a candidate for further development in antibacterial therapies .
The mechanisms by which NBSF exerts its antibacterial effects are multifaceted:
- Covalent Modification : NBSF acts as a covalent inhibitor by modifying essential amino acid residues in bacterial proteins, particularly serine and cysteine residues .
- Nitroreductase Pathway : The nitro group in NBSF is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage cellular components .
- Gene Interaction : Random barcode transposon-site sequencing (RB-TnSeq) studies have identified specific bacterial genes that confer resistance to NBSF, indicating potential targets for enhancing its efficacy .
Stability and Hydrolysis
NBSF demonstrates remarkable stability in neutral pH aqueous environments, with minimal hydrolysis observed over extended periods (up to three weeks at pH 7.4). This stability contrasts sharply with related compounds such as sulfonyl chlorides, which hydrolyze rapidly .
Case Study 1: Efficacy Against Drug-Resistant Strains
A study conducted on clinical isolates of E. coli revealed that NBSF maintained antibacterial activity even against Extended-Spectrum Beta-Lactamase (ESBL)-producing strains. This finding underscores the potential of NBSF as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
Case Study 2: Mechanistic Insights from RB-TnSeq
Using RB-TnSeq, researchers identified that the inactivation of nitroreductase A provided protection against NBSF treatment, suggesting that this enzyme plays a critical role in the activation of the drug's antibacterial properties. This insight could guide future modifications to enhance selectivity and reduce resistance .
Q & A
Basic Questions
Q. What are the standard laboratory synthesis methods for 4-nitrobenzenesulfonyl fluoride?
The compound is typically synthesized via nucleophilic substitution using 4-nitrobenzenesulfonyl chloride and potassium fluoride (KF) in an aprotic solvent (e.g., acetonitrile or DMF). The reaction proceeds under reflux (60–80°C) for 6–12 hours, followed by filtration to remove KCl and solvent evaporation. Purification involves recrystallization from toluene or ethyl acetate to achieve >95% purity . Key parameters include anhydrous conditions to avoid hydrolysis and stoichiometric excess of KF to maximize yield.
Q. How should this compound be stored to ensure stability?
Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at 2–8°C in a dark, dry environment. Avoid exposure to moisture, as hydrolysis generates toxic gases (e.g., HF). Compatibility testing with storage materials (e.g., aluminum, stainless steel) is recommended due to its corrosive nature .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used to introduce sulfonyl fluoride groups in nucleophilic substitution reactions. Common applications include:
- Synthesis of sulfonamides via reaction with amines .
- Preparation of sulfonate esters with alcohols .
- Click chemistry for bioconjugation in protein labeling .
Reaction Type | Reagents/Conditions | Key Product |
---|---|---|
Nucleophilic substitution | Amines, K₂CO₃, DMF, 25°C, 4h | Sulfonamides |
Esterification | Alcohols, Et₃N, THF, reflux, 8h | Sulfonate esters |
Advanced Research Questions
Q. How can reaction failures involving this compound be systematically analyzed?
Failed reactions (e.g., unreacted starting material) require multi-step troubleshooting:
- Mechanistic analysis : Verify nucleophilicity of reactants (e.g., amine pKa). Steric hindrance in heteroaromatic amines can impede substitution .
- Condition optimization : Increase temperature (e.g., 100°C in DMSO) or switch to polar aprotic solvents. Catalytic additives like DMAP may enhance reactivity.
- Analytical validation : Use HPLC or LC-MS to detect byproducts (e.g., hydrolyzed sulfonic acid) .
Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?
- LC-MS with derivatization : Enhances detection sensitivity. For example, derivatization with dansyl chloride improves UV absorption .
- X-ray crystallography : Resolves structural ambiguities in sulfonamide products (e.g., bond angles in copper complexes) .
- NMR spectroscopy : ¹⁹F NMR (δ -60 to -70 ppm) confirms sulfonyl fluoride integrity; ¹H/¹³C NMR tracks substitution patterns .
Q. How does the stability of this compound vary under aqueous vs. anhydrous conditions?
Hydrolysis occurs rapidly in water (t½ <1 hour at 25°C), generating 4-nitrobenzenesulfonic acid and HF. In anhydrous solvents (e.g., toluene), stability exceeds 6 months at 2–8°C. Kinetic studies show pseudo-first-order degradation in acidic/basic media, with activation energy (Ea) of ~45 kJ/mol .
Q. What role does this compound play in enzyme inhibition studies?
It acts as a covalent inhibitor of serine hydrolases and proteases by forming stable adducts with catalytic serine residues. Applications include:
- Activity-based protein profiling (ABPP) : Tagging active enzymes in complex biological samples .
- Inhibitor screening : IC₅₀ values determined via fluorometric assays (e.g., loss of enzyme activity upon binding) .
Q. How is this compound utilized in radiochemistry for ¹⁸F labeling?
It serves as a precursor for synthesizing ¹⁸F-labeled sulfonyl fluorides in positron emission tomography (PET). Key steps:
- Isotopic exchange : React with K¹⁸F in acetonitrile at 100°C.
- Purification : Solid-phase extraction (C18 columns) removes unreacted KF .
- Application : Labeling biomolecules (e.g., peptides) for in vivo imaging. Optimal radiochemical yields (>75%) require 5% water in the reaction mixture .
Q. Comparative Reactivity and Safety
Q. How does this compound compare to other sulfonyl halides in reactivity?
- vs. sulfonyl chlorides : Less electrophilic but hydrolytically more stable. Preferred for stepwise synthesis due to slower reaction rates.
- vs. sulfonyl bromides : Lower leaving-group ability but reduced toxicity. Ideal for aqueous-compatible reactions .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to prevent inhalation .
- Spill management : Neutralize with calcium carbonate; collect residues in sealed containers for incineration .
- First aid : For skin contact, rinse with 1% calcium gluconate solution to mitigate HF exposure .
Properties
IUPAC Name |
4-nitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLAPUHJWRZEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188458 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-96-2 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzenesulfonyl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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